molecular formula C5H10Na2O5 B10790232 disodium;hydride;(2S)-2-hydroxypentanedioic acid

disodium;hydride;(2S)-2-hydroxypentanedioic acid

Cat. No.: B10790232
M. Wt: 196.11 g/mol
InChI Key: OGDMPMSWJPOYKC-QVTWQEFQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

L-α-Hydroxyglutaric Acid (sodium salt) can be synthesized through the NAD-dependent metabolism of glutamic acid by cell-free extracts of Peptococcus aerogenes . It is also formed as an intermediate during glyoxylic acid metabolism in bacteria .

Industrial Production Methods

Industrial production methods for L-α-Hydroxyglutaric Acid (sodium salt) are not extensively documented.

Chemical Reactions Analysis

Types of Reactions

L-α-Hydroxyglutaric Acid (sodium salt) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild to moderate conditions, such as room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions include α-ketoglutarate, various hydroxy acids, and substituted glutaric acid derivatives .

Mechanism of Action

L-α-Hydroxyglutaric Acid (sodium salt) exerts its effects through its role in metabolic pathways. It is metabolized to α-ketoglutarate by L-2-hydroxyglutarate dehydrogenase. Mutations in this enzyme lead to the accumulation of L-2-hydroxyglutaric acid, resulting in metabolic disorders . The compound also competitively inhibits α-ketoglutarate-dependent dioxygenases, affecting histone lysine and DNA demethylation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to L-α-Hydroxyglutaric Acid (sodium salt) include:

Uniqueness

L-α-Hydroxyglutaric Acid (sodium salt) is unique due to its specific role in metabolic pathways and its association with metabolic disorders. Its ability to inhibit α-ketoglutarate-dependent dioxygenases also sets it apart from other similar compounds .

Properties

Molecular Formula

C5H10Na2O5

Molecular Weight

196.11 g/mol

IUPAC Name

disodium;hydride;(2S)-2-hydroxypentanedioic acid

InChI

InChI=1S/C5H8O5.2Na.2H/c6-3(5(9)10)1-2-4(7)8;;;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;;;/q;2*+1;2*-1/t3-;;;;/m0..../s1

InChI Key

OGDMPMSWJPOYKC-QVTWQEFQSA-N

Isomeric SMILES

[H-].[H-].C(CC(=O)O)[C@@H](C(=O)O)O.[Na+].[Na+]

Canonical SMILES

[H-].[H-].C(CC(=O)O)C(C(=O)O)O.[Na+].[Na+]

Origin of Product

United States

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